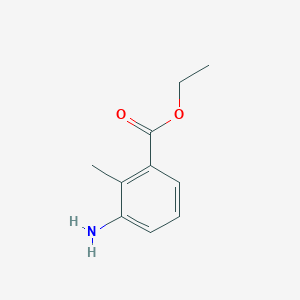

Ethyl 3-Amino-2-methylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDRJEHTKWQFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401843 | |

| Record name | Ethyl 3-Amino-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57414-85-4 | |

| Record name | Ethyl 3-Amino-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-Amino-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to Ethyl 3-Amino-2-methylbenzoate

This compound (CAS No. 57414-85-4) is an aromatic amine and ester derivative that serves as a crucial intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern—an amino group meta to the ester and ortho to the methyl group—provides a synthetically versatile scaffold. This guide offers a comprehensive overview of its properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a compound is paramount for its effective use in synthesis and research.

Identifiers and Molecular Characteristics

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 57414-85-4 | [3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [2][3] |

| Canonical SMILES | CCOC(=O)C1=C(C(=CC=C1)N)C | [2] |

| InChIKey | RZDRJEHTKWQFQO-UHFFFAOYSA-N | [2] |

Physical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow/orange clear liquid | [3] |

| Physical State | Liquid at 20°C | |

| Boiling Point | 150°C at 5.3 mmHg | [1] |

| Storage | Store at room temperature, recommended <15°C in a cool, dark place under an inert gas. | |

| Sensitivity | Air Sensitive |

Synthesis of this compound: A Detailed Protocol

The most common and efficient synthesis of this compound involves a two-step process starting from 2-methyl-3-nitrobenzoic acid: (1) Fischer esterification to form the ethyl ester, followed by (2) catalytic hydrogenation to reduce the nitro group to an amine.

Logical Flow of Synthesis

The rationale behind this pathway is the robust and high-yielding nature of both Fischer esterification and catalytic hydrogenation. The nitro group is an excellent precursor to the amine, being relatively stable under the acidic conditions of esterification and readily reduced in the subsequent step.

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-Methyl-3-nitrobenzoate (Esterification)

-

Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of ethanol shifts the equilibrium towards the product, ensuring a high conversion rate. Sulfuric acid acts as the catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-methyl-3-nitrobenzoic acid (1.0 eq).

-

Add a significant excess of absolute ethanol (approx. 10-20 eq) to serve as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. Reduce the volume of ethanol under reduced pressure using a rotary evaporator.

-

Neutralize the remaining acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to yield crude Ethyl 2-Methyl-3-nitrobenzoate, which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound (Reduction)

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, and hydrogen gas is the reducing agent.[4] The reaction is typically carried out in a solvent like ethyl acetate under a hydrogen atmosphere.[4]

-

Procedure:

-

Dissolve the crude Ethyl 2-Methyl-3-nitrobenzoate (1.0 eq) from the previous step in ethyl acetate in a suitable hydrogenation vessel.

-

Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (approx. 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel, evacuate the air, and introduce hydrogen gas (typically via a balloon or a Parr hydrogenator).

-

Stir the mixture vigorously at room temperature for 12-18 hours.[4] The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel to obtain pure this compound.[4]

-

Applications in Research and Development

This compound is not an end-product but a valuable starting material. Its utility stems from the reactivity of the amino and ester functional groups, allowing for a wide range of chemical transformations.

-

Pharmaceutical Synthesis: It is a key building block for creating active pharmaceutical ingredients (APIs).[1] The amine can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems, which are common motifs in drug molecules. For instance, related aminobenzoates are involved in the synthesis of benzodiazepine structures.[5]

-

Agrochemical Research: The compound is utilized in the development of novel herbicides and pesticides.[1] The specific arrangement of substituents can be modified to create molecules with targeted biological activity against pests or weeds.

-

Materials Science: In materials science, it serves as a monomer or precursor for specialty polymers and chemicals, where its structure can be incorporated to enhance thermal stability, optical properties, or other desired characteristics of the final material.[1]

Safety, Handling, and Hazard Management

Proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Classification

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[2]

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[6][7]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]

-

Storage: Keep the container tightly closed and store in a cool, dry place away from air and light, preferably under an inert atmosphere.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

If Inhaled: Move the person to fresh air.[6]

-

If Swallowed: Clean mouth with water and drink plenty of water afterward.[6]

-

Conclusion

This compound is a compound of significant interest due to its versatile role as a synthetic intermediate. A thorough understanding of its properties, a reliable synthetic protocol, and strict adherence to safety guidelines are crucial for leveraging its full potential in the fields of drug discovery, agrochemical development, and materials science. This guide provides the foundational knowledge required for its effective and safe application in a professional research setting.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4313471, this compound.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19064948, Ethyl 2-amino-3-methylbenzoate.

- MySkinRecipes (n.d.). This compound.

- New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate.

- Organic Syntheses (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.

- National Institute of Standards and Technology (n.d.). Benzoic acid, 3-amino-, ethyl ester. In NIST Chemistry WebBook.

- Amerigo Scientific (n.d.). Ethyl 2-Amino-3-methylbenzoate.

- Google Patents (2014). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan (n.d.). Spectral Database for Organic Compounds, SDBS.

- Human Metabolome Database (n.d.). Showing metabocard for 2-Amino-3-methylbenzoate (HMDB0060680).

- MDPI (2014). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][2][7]diazepin-2-ylamino)benzoate.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C10H13NO2 | CID 4313471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Ethyl 3-Amino-2-methylbenzoate (CAS: 57414-85-4)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on Ethyl 3-Amino-2-methylbenzoate. It moves beyond a simple recitation of properties to provide field-proven insights into its synthesis, characterization, and strategic application as a pivotal building block in modern organic synthesis.

Strategic Overview & Physicochemical Profile

This compound is a substituted anthranilate ester, a class of compounds of significant interest in medicinal chemistry. Its unique substitution pattern—an amino group meta to the ester and ortho to a methyl group—creates a specific electronic and steric environment. This arrangement makes it a valuable precursor for the synthesis of complex heterocyclic systems, particularly quinazolinones and related fused heterocycles that form the core of many pharmacologically active agents.[1][2]

Key Physicochemical & Safety Data

The fundamental properties of this compound are summarized below for quick reference. This data is critical for experimental design, safety assessment, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 57414-85-4 | [3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [3] |

| Molecular Weight | 179.22 g/mol | [3][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [3][5] |

| Boiling Point | 150 °C @ 5.3 mmHg | [6] |

| Density | 1.11 g/cm³ | [4] |

| Purity (Typical) | >98.0% (GC) | [3][5] |

| Key Synonyms | 3-Amino-2-methylbenzoic Acid Ethyl Ester, Ethyl 3-Amino-o-toluate | [3][5] |

| GHS Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [7] |

| GHS Precautionary Codes | P264, P280, P302+P352, P305+P351+P338, P362+P364 | [5][7] |

Synthesis & Purification: A Validated Approach

While commercially available from various suppliers, understanding the synthesis of this compound is crucial for custom isotopic labeling, large-scale campaigns, or when the material is needed in-house.[3][5][] The most reliable and common route is a two-step process starting from 2-Methyl-3-nitrobenzoic acid.

Step 1: Catalytic Hydrogenation to 3-Amino-2-methylbenzoic Acid

The foundational step is the reduction of the nitro group. Catalytic hydrogenation is the preferred industrial and laboratory method due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for nitro group reductions due to its high activity and selectivity. It readily adsorbs hydrogen gas and facilitates its addition across the N=O bonds without significantly affecting the carboxylic acid or the aromatic ring.[9]

-

Solvent: Ethyl acetate is an excellent solvent for this reaction. It solubilizes the starting material, is relatively inert under hydrogenation conditions, and its volatility simplifies post-reaction workup.[9]

-

Hydrogen Source: Pressurized hydrogen gas ensures a sufficient concentration of active hydrogen on the catalyst surface, driving the reaction to completion in a reasonable timeframe.[9]

Caption: Workflow for the synthesis of the carboxylic acid intermediate.

Protocol 1: Synthesis of 3-Amino-2-methylbenzoic Acid [9]

-

In a two-necked round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid (e.g., 2 g, 11.0 mmol) in ethyl acetate.

-

Carefully add 5% Palladium on carbon (Pd/C) catalyst (e.g., 0.10 g, 5% w/w).

-

Seal the flask, evacuate the air, and backfill with hydrogen gas (a balloon is sufficient for small scale).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere for approximately 15 hours at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-Amino-2-methylbenzoic acid, which can be purified by column chromatography or used directly in the next step.

Step 2: Fischer-Speier Esterification

The conversion of the resulting carboxylic acid to its ethyl ester is efficiently achieved via Fischer-Speier esterification. This is an acid-catalyzed equilibrium process.

Causality of Experimental Choices:

-

Reagent & Solvent: Using a large excess of absolute (anhydrous) ethanol serves a dual purpose: it acts as one of the reactants and as the solvent. Its high concentration shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, maximizing the yield.[10][11]

-

Catalyst: A strong protic acid like concentrated sulfuric acid (H₂SO₄) is essential. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.[11]

-

Temperature: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.[10]

Caption: Workflow for the Fischer-Speier esterification step.

Protocol 2: Synthesis of this compound [1][10]

-

Suspend 3-amino-2-methylbenzoic acid (1 equivalent) in a large excess of absolute ethanol (15-20 equivalents) in a round-bottom flask equipped with a reflux condenser.

-

With stirring, carefully add concentrated sulfuric acid (1-1.2 equivalents) dropwise.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (approx. 3 volumes).

-

Carefully neutralize the solution by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) until the evolution of CO₂ ceases and the pH is basic (>8).

-

The ester product may precipitate as a solid or oil. If it is a solid, it can be collected by suction filtration, washed with cold water, and dried. If it is an oil, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Further purification can be achieved by column chromatography or distillation under reduced pressure.

Spectral Characterization (Predicted)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ 7.10-7.20 (t, 1H): Aromatic proton at C5, appearing as a triplet due to coupling with adjacent protons at C4 and C6.

-

δ 6.75 (d, 1H): Aromatic proton at C4, appearing as a doublet.

-

δ 6.65 (d, 1H): Aromatic proton at C6, appearing as a doublet.

-

δ 4.35 (q, 2H): Methylene protons (-O-CH₂ -CH₃) of the ethyl group, quartet due to coupling with the methyl protons.

-

δ 3.80 (br s, 2H): Amine (-NH₂) protons. Signal is broad and its chemical shift can vary with concentration and solvent.

-

δ 2.15 (s, 3H): Methyl protons (-CH₃ ) on the aromatic ring, appearing as a singlet as there are no adjacent protons.

-

δ 1.38 (t, 3H): Methyl protons (-O-CH₂-CH₃ ) of the ethyl group, triplet due to coupling with the methylene protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ 168.0: Ester Carbonyl carbon (C =O).

-

δ 147.0: Aromatic carbon attached to the amino group (C -NH₂).

-

δ 132.0 - 134.0: Quaternary aromatic carbons.

-

δ 129.0: Aromatic methine carbon (C H).

-

δ 116.0 - 118.0: Aromatic methine carbons (C H).

-

δ 60.5: Methylene carbon of the ethyl group (-O-CH₂ -CH₃).

-

δ 18.0: Methyl carbon on the aromatic ring.

-

δ 14.5: Methyl carbon of the ethyl group (-O-CH₂-CH₃ ).

Predicted Key IR Absorptions (Liquid Film, cm⁻¹)

-

3450-3300 cm⁻¹: Two distinct bands (symmetric and asymmetric N-H stretch) characteristic of a primary amine.

-

3050-3000 cm⁻¹: Aromatic C-H stretching.

-

2980-2850 cm⁻¹: Aliphatic C-H stretching (from ethyl and methyl groups).

-

~1710 cm⁻¹: Strong C=O stretching of the ester carbonyl group.

-

~1600, ~1480 cm⁻¹: Aromatic C=C ring stretching.

-

~1250 cm⁻¹: C-O stretching of the ester.

Core Application: Synthesis of Quinazolin-4(3H)-ones

A primary application of this compound is in the synthesis of the quinazolinone scaffold, a "privileged structure" in medicinal chemistry found in numerous approved drugs and clinical candidates.[12][13][14] The general and highly robust method involves the condensation of an anthranilate derivative with a suitable reagent to form the second ring.

Mechanism: The Niementowski Reaction and Related Cyclizations

The synthesis of 2-methyl-quinazolinones often proceeds via a two-step sequence from the corresponding anthranilic acid (or its ester). The anthranilate is first acylated, typically with acetic anhydride, to form an N-acetyl intermediate. This is often not isolated but cyclizes upon heating or treatment with an amine source (like hydrazine or a primary amine) to form the quinazolinone ring.[13]

The key steps are:

-

N-Acylation: The amino group of the anthranilate acts as a nucleophile, attacking the carbonyl of an acylating agent (e.g., acetic anhydride).

-

Cyclization/Condensation: An intramolecular nucleophilic attack from the amide nitrogen onto the ester carbonyl, followed by elimination of ethanol, closes the heterocyclic ring. Alternatively, reaction with a primary amine or hydrazine leads to the formation of an intermediate that cyclizes to the 3-substituted quinazolinone.

Caption: Logical workflow for quinazolinone synthesis.

Exemplary Protocol: Synthesis of a 3-Aryl-2-methylquinazolin-4(3H)-one This protocol is adapted from established procedures for similar anthranilates and illustrates a common synthetic route.[13]

-

Benzoxazinone Formation: Reflux this compound (1 equivalent) with an excess of acetic anhydride for 2-3 hours. Monitor the reaction by TLC. After completion, cool the mixture and remove the excess acetic anhydride under reduced pressure. The resulting 2,8-dimethyl-4H-benzo[d][12][15]oxazin-4-one intermediate is often used in the next step without extensive purification.

-

Quinazolinone Synthesis: Dissolve the crude benzoxazinone intermediate in a suitable solvent such as ethanol or a deep eutectic solvent (e.g., choline chloride:urea).[13]

-

Add the desired primary aromatic amine (1-1.2 equivalents).

-

Heat the reaction mixture (conventional heating or microwave irradiation at ~120°C for 30 minutes can be highly effective) until the reaction is complete by TLC.[13]

-

Cool the reaction mixture and pour it over crushed ice.

-

The solid product that precipitates is collected by suction filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 3-aryl-2,8-dimethylquinazolin-4(3H)-one.

Safety, Handling, and Storage

As a professional in a laboratory setting, adherence to strict safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is suitable), a lab coat, and chemical safety goggles.[4]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

-

Ingestion/Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block for accessing high-value heterocyclic scaffolds. Its synthesis is straightforward, relying on robust and well-understood chemical transformations. The true value of this compound lies in the specific arrangement of its functional groups, which enables chemists to construct complex molecular architectures, particularly the pharmacologically significant quinazolinone core. This guide provides the foundational knowledge, practical protocols, and mechanistic rationale necessary for its effective and safe utilization in research and development.

References

- Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 7, 93-98.

- Priya, M. F., et al. (2021). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications, 6(3), 527-538.

- Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy.

- Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Phosphorus, Sulfur, and Silicon and the Related Elements.

- MDPI. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 26(23), 7159.

- OperaChem. (2024). Fischer Esterification-Typical Procedures. Technical Resources.

- PubChem. This compound. National Center for Biotechnology Information.

- Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid to Produce Methyl 3-Nitrobenzoate. Laboratory Manual.

- MIT DSpace. (2017). Experiment 5: Fischer Esterification. Laboratory Manual.

- Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure.

- MySkinRecipes. This compound. Product Page.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound>98.0%(GC)(T)5g [scisupplies.eu]

- 5. This compound | 57414-85-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | C10H13NO2 | CID 4313471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. ijprajournal.com [ijprajournal.com]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. dergipark.org.tr [dergipark.org.tr]

A Technical Guide to the Spectral Analysis of Ethyl 3-Amino-2-methylbenzoate

This in-depth technical guide provides a comprehensive analysis of the spectral data for Ethyl 3-amino-2-methylbenzoate (CAS No: 57414-85-4), a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of a complete, publicly available experimental dataset, this guide leverages predictive methodologies and comparative data from analogous structures to provide a robust analytical framework.

Introduction to this compound

This compound, with the molecular formula C₁₀H₁₃NO₂, is an aromatic ester containing both an amino and a methyl substituent on the benzene ring.[1] Its structure presents a unique electronic environment that is reflected in its spectroscopic signatures. Accurate interpretation of these spectra is paramount for confirming its identity, assessing its purity, and understanding its reactivity in synthetic pathways.

Molecular Structure and Properties:

-

IUPAC Name: this compound[1]

-

Molecular Weight: 179.22 g/mol [1]

-

Appearance: Colorless to light yellow or light orange clear liquid.

The strategic placement of the amino and methyl groups on the aromatic ring influences the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS, making a detailed spectral analysis essential for its unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.[2][3][4] The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on established principles of NMR spectroscopy and data from structurally similar compounds.[5][6]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl ester protons, the methyl protons, and the amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Doublet of doublets | 1H | Ar-H |

| ~6.6-6.8 | Multiplet | 2H | Ar-H |

| ~4.3 | Quartet | 2H | -OCH₂CH₃ |

| ~3.5-4.5 | Broad singlet | 2H | -NH₂ |

| ~2.2 | Singlet | 3H | Ar-CH₃ |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons (δ ~6.6-7.3): The three protons on the benzene ring will appear in the aromatic region. Due to the substitution pattern, they will likely exhibit complex splitting (multiplets). The electron-donating amino group and the weakly electron-donating methyl group will influence their chemical shifts, generally pushing them upfield compared to unsubstituted benzene.

-

Ethyl Protons (δ ~4.3 and ~1.3): The ethyl group of the ester will show a characteristic quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from coupling to the adjacent methyl group, and the triplet arises from coupling to the adjacent methylene group.

-

Amine Protons (δ ~3.5-4.5): The protons of the amino group typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

-

Methyl Protons (δ ~2.2): The methyl group attached to the aromatic ring is expected to appear as a singlet in the upfield region of the aromatic spectrum.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Ester) |

| ~145 | Ar-C (C-NH₂) |

| ~135 | Ar-C (C-CH₃) |

| ~130 | Ar-C (C-COOEt) |

| ~128 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~61 | -OCH₂CH₃ |

| ~18 | Ar-CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ ~168): The ester carbonyl carbon is expected to be the most downfield signal.

-

Aromatic Carbons (δ ~115-145): The six aromatic carbons will have distinct chemical shifts. The carbons attached to the amino and methyl groups will be influenced by their electronic effects.

-

Ethyl Carbons (δ ~61 and ~14): The methylene carbon of the ethyl group will appear around 61 ppm, while the methyl carbon will be further upfield around 14 ppm.

-

Aromatic Methyl Carbon (δ ~18): The carbon of the methyl group attached to the aromatic ring will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8][9][10]

Predicted IR Spectral Data

| Predicted Frequency Range (cm⁻¹) | Bond Vibration | Intensity |

| 3450-3300 | N-H stretch (amine) | Medium |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2980-2850 | C-H stretch (aliphatic) | Medium |

| ~1700 | C=O stretch (ester) | Strong |

| 1620-1580 | C=C stretch (aromatic) | Medium |

| 1600-1500 | N-H bend (amine) | Medium |

| 1300-1000 | C-O stretch (ester) | Strong |

| 900-675 | C-H out-of-plane bend (aromatic) | Strong |

Interpretation of the Predicted IR Spectrum:

-

N-H Stretching: The presence of the primary amine will be indicated by two bands in the 3450-3300 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption around 1700 cm⁻¹ is characteristic of the ester carbonyl group.

-

Aromatic C=C Stretching: Medium intensity peaks in the 1620-1450 cm⁻¹ region are indicative of the benzene ring.

-

C-O Stretching: A strong absorption in the 1300-1000 cm⁻¹ region corresponds to the C-O single bond of the ester.

-

Aromatic C-H Bending: Strong bands in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds and can be diagnostic of the substitution pattern.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[11][12][13]

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 179. This corresponds to the molecular weight of this compound.[1]

-

Key Fragmentation Peaks (m/z):

-

150: Loss of an ethyl group (-CH₂CH₃) from the ester.

-

134: Loss of an ethoxy group (-OCH₂CH₃) from the ester.

-

106: Further fragmentation of the aromatic ring.

-

Interpretation of the Predicted Mass Spectrum:

The mass spectrum is expected to show a molecular ion peak at m/z 179. Key fragmentation pathways would likely involve the loss of the ethyl and ethoxy groups from the ester functionality, leading to prominent fragment ions. The fragmentation of the aromatic ring would result in a series of smaller ions.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate charged fragments.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Predicted ¹H NMR Key Correlations

Caption: Predicted ¹H NMR key correlations for this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established principles and comparative analysis, offer a solid foundation for the characterization of this important chemical intermediate. The experimental protocols and visual aids included are designed to assist researchers in their practical applications. It is recommended that this predicted data be confirmed with experimental results for critical applications.

References

- Edwards, J. C. Principles of NMR.

- Vedantu.

- Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

- Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

- Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

- EPFL. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. [Link]

- University of California, Los Angeles.

- ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

- EPFL.

- Carey, F. A. Interpretation of IR Spectra. In Organic Chemistry (10th ed.). McGraw-Hill. [Link]

- NMRDB.org.

- AMyD.

- NMRDB.org. Predict 1H proton NMR spectra. [Link]

- PROSPRE. 1H NMR Predictor. [Link]

- Calistry.

- OpenStax. Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

- Wikipedia.

- Cheminfo.org. IR spectra prediction. [Link]

- Chemistry LibreTexts. Interpreting Infrared Spectra. [Link]

- nmrshiftdb2.

- Specac Ltd. Interpreting Infrared Spectra. [Link]

- NMRium demo. Predict. [Link]

- CD ComputaBio. IR Spectrum Prediction Service. [Link]

- University of Arizona. Mass Spectrometry - Examples. [Link]

- JoVE.

- Cheminfo.org. IR spectra prediction. [Link]

- Protheragen. IR Spectrum Prediction. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). [Link]

- Chemistry LibreTexts.

- Scientific Instrument Services. Online MS Tools for Mass Spec Users. [Link]

- Reddit. IR spectrum predictor software. [Link]

- Filo. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... [Link]

- NIST WebBook. Benzoic acid, 3-amino-, ethyl ester. [Link]

- NMRDB.org. Predict 13C carbon NMR spectra. [Link]

- CASPRE. 13C NMR Predictor. [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

- DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

- PubChem.

- University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

- Royal Society of Chemistry.

- NIST WebBook. Benzoic acid, 3-amino-, ethyl ester. [Link]

- NIST WebBook. 2-Amino-3-methylbenzoic acid. [Link]

- Human Metabolome Database.

- PubChem.

Sources

- 1. This compound | C10H13NO2 | CID 4313471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 3. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. microbenotes.com [microbenotes.com]

- 6. Ethyl 3-aminobenzoate(582-33-2) 1H NMR spectrum [chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. askthenerd.com [askthenerd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

"Ethyl 3-Amino-2-methylbenzoate" molecular structure and weight

An In-Depth Technical Guide to Ethyl 3-Amino-2-methylbenzoate: Properties, Synthesis, and Applications in Research and Development

Abstract

This compound is a substituted aromatic amine and benzoic acid ester that serves as a versatile and high-value building block in modern organic synthesis. Its unique substitution pattern—featuring an ethyl ester, a nucleophilic amino group, and a sterically influential ortho-methyl group—makes it a crucial intermediate in the development of complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's core molecular profile, validated synthetic routes with mechanistic insights, key applications in pharmaceutical and materials science, and essential safety protocols. The content is structured to deliver not just procedural steps but also the causal reasoning behind methodological choices, ensuring a deep and actionable understanding of this important chemical entity.

Core Molecular Profile

A thorough understanding of a chemical intermediate begins with its fundamental structural and physicochemical properties. These data points are critical for reaction planning, purification, and analytical characterization.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a benzene ring co-functionalized with an ethyl carboxylate group, an amino group at the meta-position, and a methyl group at the ortho-position relative to the ester.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 57414-85-4 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3][5] |

| SMILES | CCOC(=O)C1=C(C(=CC=C1)N)C | [1] |

| InChIKey | RZDRJEHTKWQFQO-UHFFFAOYSA-N | [1] |

| Synonyms | 3-Amino-2-methylbenzoic Acid Ethyl Ester, Ethyl 3-Amino-o-toluate | [2][5] |

Physicochemical Properties

The physical properties of this compound dictate its handling, reaction conditions, and purification strategies. It is an air-sensitive liquid, necessitating storage under an inert atmosphere to prevent oxidative degradation of the amino group.[2]

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 179.22 g/mol | [1][2][3][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [2][5] |

| Purity (Typical) | >98.0% (by GC) | [2][3][5] |

| Boiling Point | 150°C @ 5.3 mmHg | [4] |

| Density | 1.11 g/cm³ | [3] |

| Storage Conditions | Room temperature, under inert gas, in a cool, dark place | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached via two primary, logically sound strategies. The choice of route often depends on the availability of starting materials and the desired scale of production. Both pathways are highly efficient and rely on fundamental organic transformations.

Retrosynthetic Analysis

A retrosynthetic overview illustrates the two main disconnection approaches for synthesizing the target molecule.

Caption: Retrosynthetic analysis of this compound.

Protocol 1: Synthesis via Reduction of a Nitro Precursor

This route is often preferred due to the high selectivity and yield of catalytic hydrogenation for reducing nitro groups without affecting the ester functionality.

Principle: The nitro group of Ethyl 2-methyl-3-nitrobenzoate is selectively reduced to an amine using a heterogeneous catalyst (Palladium on Carbon) and a hydrogen source. This method is exceptionally clean, as the primary byproduct is water, and the catalyst is easily removed by filtration.

Step-by-Step Protocol:

-

Vessel Preparation: A two-necked round-bottom flask or a dedicated hydrogenation vessel is charged with Ethyl 2-methyl-3-nitrobenzoate (1.0 eq).

-

Solvent Addition: Ethyl acetate or ethanol is added as the solvent to fully dissolve the starting material.[6]

-

Catalyst Introduction: 5% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) is carefully added to the solution.[6]

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂), typically maintained at balloon pressure or slightly higher in a specialized apparatus. The reaction mixture is stirred vigorously for 12-16 hours at room temperature.[6]

-

Reaction Monitoring: Progress is monitored by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

-

Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The resulting liquid is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis via Fischer Esterification

This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. Its success hinges on effectively shifting the reaction equilibrium towards the product.

Principle: 3-Amino-2-methylbenzoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄). The large excess of ethanol serves to drive the equilibrium towards the formation of the ethyl ester, in accordance with Le Châtelier's principle.

Step-by-Step Protocol:

-

Reactant Setup: A round-bottom flask is charged with 3-Amino-2-methylbenzoic acid (1.0 eq) and a large excess of absolute ethanol (10-20 eq).

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) is slowly added to the stirring mixture.

-

Reaction: The mixture is heated to reflux and maintained for 4-8 hours. A Dean-Stark apparatus can optionally be used to remove the water byproduct, further driving the reaction to completion.

-

Monitoring: The reaction is monitored by TLC to track the disappearance of the starting carboxylic acid.

-

Neutralization: After cooling to room temperature, the reaction mixture is slowly poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Extraction: The aqueous mixture is extracted three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Work-up and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or vacuum distillation.

Applications in Drug Discovery and Materials Science

This compound is not an active pharmaceutical ingredient (API) itself but rather a critical starting material or intermediate.[4] Its structure is strategically valuable for building more complex molecules in a variety of fields.[4]

Role as a Privileged Scaffold Component

The compound's utility stems from its distinct functional handles:

-

Amino Group: Acts as a potent nucleophile or a site for diazotization, enabling the formation of new C-N, C-C, and C-heteroatom bonds. It is a key anchor point for building amides, sulfonamides, and heterocyclic rings.

-

Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, serve as a directing group, or be converted into other functional groups like amides or alcohols.

-

Ortho-Methyl Group: Provides steric bulk that can influence the conformation of the final molecule, potentially improving binding selectivity or metabolic stability in a drug candidate.

Workflow: Integration into a Drug Discovery Cascade

This building block typically enters the drug discovery pipeline at the earliest stages of hit generation and lead optimization, where medicinal chemists construct libraries of related compounds to explore structure-activity relationships (SAR).

Caption: Role of a building block in the drug discovery workflow.

Applications in Specific Fields

-

Pharmaceuticals: It serves as a precursor for the synthesis of APIs.[4] For instance, related aminobenzoates are foundational in synthesizing kinase inhibitors, anti-inflammatory agents, and other therapeutics where a substituted aniline moiety is required.

-

Agrochemicals: The aminobenzoate scaffold is utilized in the creation of novel herbicides and pesticides.[4]

-

Materials Science: It is employed in the development of specialty polymers and chemicals where its structure can impart specific thermal or optical properties.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety and maintain the compound's integrity.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Description | Source |

| Hazard Statements | H315 | Causes skin irritation | [1] |

| H319 | Causes serious eye irritation | [1] | |

| Precautionary Statements | P264 | Wash skin thoroughly after handling | [1] |

| P280 | Wear protective gloves/eye protection/face protection | [1] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water | [1][2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse | [2] | |

| Water Endangerment | WGK 3 | Highly water endangering | [3] |

Storage Recommendations: To prevent degradation, this compound should be stored in a tightly sealed container under an inert gas like argon or nitrogen.[2] It should be kept in a cool, dark, and dry place away from oxidizing agents.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined molecular profile. Its value to researchers and developers lies in the versatility of its functional groups, which allow for its seamless integration into complex synthetic workflows. The robust and well-understood synthetic pathways, coupled with its utility in constructing novel molecules for pharmaceutical and material applications, solidify its role as a staple building block in the chemical sciences. Adherence to proper handling and synthesis protocols will ensure its effective and safe utilization in research and development endeavors.

References

- SciSupplies. (n.d.). This compound>98.0%(GC)(T)5g.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- MySkinRecipes. (n.d.). This compound.

Sources

- 1. This compound | C10H13NO2 | CID 4313471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 57414-85-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. This compound>98.0%(GC)(T)5g [scisupplies.eu]

- 4. This compound [myskinrecipes.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

Ethyl 3-Amino-2-methylbenzoate: A Comprehensive Technical Guide for Drug Discovery and Synthesis

This document serves as an in-depth technical guide on Ethyl 3-Amino-2-methylbenzoate, a pivotal building block in contemporary organic and medicinal chemistry. It is designed for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's properties, synthesis, and applications. Our focus is on providing not just data, but actionable insights into the causality behind experimental choices and the strategic value of this molecule in constructing complex, biologically active scaffolds.

Molecular Identity and Physicochemical Profile

This compound (CAS: 57414-85-4) is an anthranilate derivative whose strategic placement of an amino, methyl, and ethyl ester group on a benzene ring confers a unique combination of steric and electronic properties.[1][2] This arrangement is particularly conducive to the regioselective synthesis of fused heterocyclic systems, a common motif in pharmaceutical agents.

Caption: Key functional regions of this compound.

The compound's physical properties are critical for its appropriate handling, reaction setup, and purification. While some sources may list a melting point, reliable supplier data indicates it is a liquid at room temperature.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 57414-85-4 | [1][4][][6] |

| Molecular Formula | C₁₀H₁₃NO₂ | [4][][7][8] |

| Molecular Weight | 179.22 g/mol | [4][][7][8] |

| IUPAC Name | This compound | [1][2] |

| Appearance | Colorless to light yellow/orange liquid | [3] |

| Boiling Point | 150 °C @ 5.3 mmHg | [2][9][10][11] |

| Density | ~1.11 g/cm³ | [4][11] |

| Synonyms | 3-Amino-o-toluic acid ethyl ester, Ethyl 3-amino-o-toluate | [2][3][10] |

Synthesis and Mechanistic Considerations

The most direct and common route to this compound is the reduction of its nitro precursor, Ethyl 2-methyl-3-nitrobenzoate. This transformation is a staple in aromatic chemistry. While catalytic hydrogenation offers a clean conversion, the use of a metal-acid system like tin(II) chloride in hydrochloric acid is often more practical and scalable in a standard laboratory setting.

Synthetic Workflow: Nitro Group Reduction

The workflow illustrates a robust and validated process for synthesizing the target compound. Each stage is designed to maximize yield and purity while ensuring procedural safety.

Caption: Step-by-step workflow for the synthesis via nitro group reduction.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and explanations for each critical step.

Objective: To synthesize this compound from Ethyl 2-methyl-3-nitrobenzoate.

Materials:

-

Ethyl 2-methyl-3-nitrobenzoate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

50% (w/v) Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Celite™ (optional, for filtration)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Ethyl 2-methyl-3-nitrobenzoate (1.0 eq).

-

Dissolve it in a minimal amount of ethanol.

-

Causality: Ethanol is used as a co-solvent to ensure the homogeneity of the organic starting material in the highly aqueous acidic medium.

-

-

Reduction:

-

In a separate beaker, dissolve tin(II) chloride dihydrate (~4-5 eq) in concentrated HCl.

-

Carefully add the acidic tin solution to the stirred solution of the nitro compound. The addition is exothermic.

-

Heat the mixture to reflux (typically 80-90 °C) for 2-4 hours.

-

Validation Checkpoint: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

-

-

Workup and Neutralization:

-

Cool the reaction flask in an ice bath to 0-5 °C.

-

Slowly and carefully add 50% aq. NaOH solution. This step is highly exothermic and generates a thick white precipitate (tin hydroxides). Continue addition until the solution is strongly basic (pH > 10).

-

Causality: The strong base deprotonates the anilinium hydrochloride salt to the free amine and precipitates the tin as insoluble Sn(OH)₂/Sn(OH)₄, facilitating its removal.

-

-

Isolation:

-

If the precipitate is thick, add a pad of Celite™ to a Büchner funnel to aid filtration.

-

Filter the mixture under vacuum and wash the solid cake thoroughly with ethyl acetate.

-

Transfer the combined filtrate to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Causality: Multiple extractions ensure quantitative recovery of the product from the aqueous phase.

-

-

Purification:

-

Combine all organic extracts and wash with brine.

-

Causality: The brine wash removes residual water and helps break any emulsions.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The product is often pure enough for subsequent steps, but can be further purified by vacuum distillation if necessary.

-

Core Applications in Medicinal Chemistry

The true value of this compound lies in its utility as a scaffold for building complex heterocyclic structures. Its bifunctional nature (nucleophilic amine, electrophilic ester) allows for convergent and efficient synthetic strategies.

Precursor to Bioactive Quinazolinones and Quinolines

This compound is a premier starting material for quinazolinones and quinolines, two classes of heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12] The general transformation involves the reaction of the amino group with a suitable carbon source, followed by cyclization onto the ester.

Caption: Key synthetic pathways from this compound to bioactive heterocycles.

For example, in the Povarov reaction, this compound first condenses with an aldehyde to form a Schiff base, which then undergoes a Lewis acid-catalyzed [4+2] cycloaddition with an electron-rich alkene to furnish highly substituted tetrahydroquinolines.[13] These structures are precursors to novel swainsonine analogues investigated for their potential as mannosidase inhibitors in cancer therapy.[14]

Safety, Handling, and Storage

As a research chemical, proper handling is paramount.

-

Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood.

-

Storage: Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) as aromatic amines can be sensitive to air and light over time.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- SciSupplies. (n.d.). This compound>98.0%(GC)(T)5g.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- LookChem. (n.d.). 3-AMINO-O-TOLUIC ACID ETHYL ESTER SDS, 57414-85-4 Safety Data Sheet.

- CP Lab Safety. (n.d.). This compound, 98% Purity, C10H13NO2, 100 grams.

- MySkinRecipes. (n.d.). This compound.

- Molbase. (n.d.). 3-Amino-2-methylbenzoic acid ethyl ester | CAS 57414-85-4.

- Al-Obaydi, J. M. M., & Al-Janabi, A. S. H. (2015). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Al-Nahrain University, 18(3), 80-87.

- Drogalin, A., et al. (2019). Stereoselective synthesis of 5-substituted hexahydropyrroquinolines-2,3-diol from functionalized tetrahydroquinolines. ResearchGate.

- Drogalin, A., et al. (2021). Synthesis of hexahydropyrroquinoline-2,3-diols, analogues of swainsonine, and prediction by molecular modeling of their inhibition power towards human Golgi α-mannosidase II. ResearchGate.

Sources

- 1. This compound | C10H13NO2 | CID 4313471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 57414-85-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. This compound>98.0%(GC)(T)5g [scisupplies.eu]

- 6. echemi.com [echemi.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 57414-85-4|this compound|BLD Pharm [bldpharm.com]

- 9. This compound [myskinrecipes.com]

- 10. 3-Amino-2-methylbenzoic acid ethyl ester | CAS 57414-85-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 11. 57414-85-4 CAS MSDS (3-AMINO-O-TOLUIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Ethyl 3-Amino-2-methylbenzoate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a cornerstone of efficient process development, formulation, and purification in the pharmaceutical industry.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 3-Amino-2-methylbenzoate, a significant building block in organic synthesis.[4] Lacking extensive published quantitative data for this specific ester, this document synthesizes knowledge of its physicochemical properties and the solubility of structurally related analogs to inform solvent selection. Furthermore, it details robust, field-proven experimental protocols for the precise determination of its solubility, empowering researchers and drug development professionals to generate reliable data for their specific applications.

Introduction: The Critical Role of Solvent Selection

The choice of an appropriate solvent system is a pivotal decision in the lifecycle of a pharmaceutical compound.[1] It directly influences crystallization kinetics, yield, purity, polymorphism, and ultimately, the bioavailability of the final drug product.[1][3][5] A poorly considered solvent choice can lead to significant downstream challenges, including insufficient purity, unfavorable particle morphology, and processing difficulties.[1] For a key intermediate like this compound, understanding its solubility profile across a range of organic solvents is paramount for optimizing reaction conditions, developing efficient purification strategies (such as crystallization), and ensuring consistent quality. This guide serves as a practical resource for scientists and researchers, offering both theoretical grounding and actionable experimental methodologies.

Physicochemical Properties of this compound

A thorough understanding of the molecule's intrinsic properties is the first step in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [6] |

| Molecular Weight | 179.22 g/mol | [6] |

| Appearance | Colorless to light yellow/orange clear liquid | [6] |

| Boiling Point | 150°C at 5.3 mmHg | [4] |

| CAS Number | 57414-85-4 | [6] |

The structure of this compound, featuring an aromatic ring, an amino group, and an ethyl ester, suggests a molecule with moderate polarity. The presence of the amino group allows for hydrogen bonding, which will significantly influence its interaction with protic and aprotic polar solvents.

Rationale for Solvent Selection: Insights from a Structural Analog

The study on 3-Amino-2-methylbenzoic acid revealed that its solubility is generally higher in polar protic solvents, such as alcohols, and polar aprotic solvents, like esters, compared to less polar or nonpolar solvents.[7] The principle of "like dissolves like" is a guiding factor; the polarity and hydrogen bonding capabilities of the solvent should ideally match those of the solute.[7]

Based on these findings, a logical starting point for the experimental determination of this compound solubility would include the following solvent classes:

-

Alcohols (Protic, Polar): Methanol, Ethanol, Isopropanol, 1-Butanol. These solvents can act as both hydrogen bond donors and acceptors, likely leading to favorable interactions.

-

Esters (Aprotic, Polar): Ethyl Acetate, Methyl Acetate. The ester functionality of the solute may lead to good solubility in these solvents.

-

Ketones (Aprotic, Polar): Acetone, Methyl Ethyl Ketone (MEK).

-

Ethers (Aprotic, Moderately Polar): Tetrahydrofuran (THF).

-

Aromatic Hydrocarbons (Aprotic, Nonpolar): Toluene. To establish a baseline with a nonpolar solvent.

-

Chlorinated Solvents (Aprotic, Polar): Dichloromethane (DCM).

-

Amides (Aprotic, Highly Polar): N,N-Dimethylformamide (DMF).

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a detailed, step-by-step protocol for determining the equilibrium solubility of this compound. The shake-flask method, coupled with a quantitative analytical technique like High-Performance Liquid Chromatography (HPLC), is a widely accepted and robust approach.[8][9]

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (>98% purity)[6]

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (compatible with the organic solvents)

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure equilibrium with the solid phase is achieved.

-

Pipette a known volume (e.g., 5 mL) of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids. This step is critical to avoid artificially high results.[11]

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted, saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The resulting value is the equilibrium solubility of this compound in that specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.

-

Alternative and High-Throughput Solubility Assessment

While the shake-flask HPLC method is the gold standard for thermodynamic solubility, other techniques can be employed for faster, earlier-stage screening.

-

Spectroscopic Methods: For compounds with a strong chromophore, UV-Vis spectroscopy can be used for quantification.[12][13] A calibration curve is generated, and the absorbance of the filtered, saturated solution is measured. This method is often faster than HPLC but can be less specific.[14]

-

Nephelometry: This technique measures light scattering from suspended particles and can be used for high-throughput kinetic solubility screening, where a compound is added from a concentrated DMSO stock into an aqueous or organic medium.

Logical Relationship of Solubility Methods

Caption: Application stages of different solubility methods.

Data Presentation and Interpretation

For clarity and comparative analysis, the experimentally determined solubility data should be summarized in a structured table.

Table 1: Exemplary Solubility Data for this compound at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Alcohols | Methanol | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] | |

| Isopropanol | [Experimental Value] | [Calculated Value] | |

| Esters | Ethyl Acetate | [Experimental Value] | [Calculated Value] |

| Ketones | Acetone | [Experimental Value] | [Calculated Value] |

| Aromatic | Toluene | [Experimental Value] | [Calculated Value] |

Note: The values in this table are placeholders and must be populated with experimentally derived data.

Safety and Handling

As a laboratory chemical, proper safety precautions must be observed when handling this compound and the associated organic solvents.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. The compound is classified as a skin and eye irritant.[15]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before commencing any experimental work.

Conclusion

While published quantitative solubility data for this compound is scarce, a robust framework for its determination can be established through an understanding of its physicochemical properties and by drawing logical inferences from structurally similar compounds. The detailed shake-flask HPLC protocol provided in this guide offers a reliable, self-validating system for generating the high-quality solubility data essential for informed decision-making in chemical process development and pharmaceutical formulation. By systematically applying these principles and methodologies, researchers can effectively characterize the solubility of this important intermediate, paving the way for optimized and scalable synthetic and purification processes.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- CymitQuimica.

- Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.

- Solubility of Things. Spectroscopic Techniques.

- Tokyo Chemical Industry UK Ltd.

- PubChem.

- Hacettepe University Journal of the Faculty of Pharmacy. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- APC. (2020, October 9).

- ResearchGate.

- Syrris.

- Scirp.org. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- APC. (2020, September 28).

- ACS Publications.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?

- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- MySkinRecipes.

- Benchchem. An In-depth Technical Guide on the Solubility of Ethyl 3-amino-2-methylbut-2-enoate and Related Analogues in Common Organic Solvents.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- ACS Publications. (2021, April 26).

Sources

- 1. crystallizationsystems.com [crystallizationsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. syrris.com [syrris.com]

- 4. This compound [myskinrecipes.com]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pharmaguru.co [pharmaguru.co]

- 9. sciforum.net [sciforum.net]

- 10. researchgate.net [researchgate.net]

- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. scirp.org [scirp.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound | C10H13NO2 | CID 4313471 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of Ethyl 3-Amino-2-methylbenzoate Derivatives and Analogs

Executive Summary: This technical guide provides an in-depth exploration of Ethyl 3-Amino-2-methylbenzoate and its related analogs. It is designed for researchers, medicinal chemists, and drug development professionals. The document details the significance of the anthranilate scaffold, provides validated protocols for the synthesis of the core molecule, discusses strategies for derivatization, and explores the structure-activity relationships that drive its diverse biological applications. By integrating established synthetic methodologies with insights into its pharmacological potential, this guide serves as a comprehensive resource for leveraging this versatile chemical entity in research and development.

The Anthranilate Scaffold: A Privileged Core in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with multiple receptor types, offering a robust starting point for drug discovery. The anthranilic acid scaffold is a quintessential example of such a structure.[1] Its derivatives form the basis of a vast library of compounds with a wide therapeutic window.[2]

The substitution patterns on the anthranilic acid core allow for a comprehensive evaluation of structure-activity relationships (SAR), making it a cornerstone for identifying hit and lead compounds in drug development.[1][3] The applications are extensive, ranging from well-known anti-inflammatory drugs (fenamates) to agents targeting complex diseases.[1][4]

Key Biological Activities of the Anthranilate Class:

-

Anti-inflammatory and Analgesic: As nitrogen isosteres of salicylic acid, fenamate-type derivatives are potent non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]

-

Anticancer: Derivatives have been shown to induce apoptosis, inhibit the hedgehog signaling pathway, and act as P-glycoprotein inhibitors to combat drug resistance in cancer cells.[1][3]

-

Antiviral: Specific analogs are known to inhibit the hepatitis C virus (HCV) NS5B polymerase.[1][3]

-

Metabolic Disorders: Transition metal complexes and other derivatives can regulate α-glucosidase, offering therapeutic potential for diabetes and obesity.[1][3]

-

Neuroprotective: Certain derivatives can downregulate key pathways involved in neurodegeneration.[1][3]

Within this broad and versatile class, This compound serves as a crucial and highly functionalized building block. Its specific arrangement of an amine, a methyl group, and an ethyl ester on the aromatic ring provides distinct steric and electronic properties, making it an ideal intermediate for constructing complex molecules and exploring novel chemical space.[6]

| Compound | This compound |

| IUPAC Name | This compound |

| CAS Number | 57414-85-4 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | Colorless to Light Yellow Liquid |

| Primary Use | Intermediate in organic synthesis for APIs, agrochemicals, and materials science.[6] |

Synthesis of the Core Moiety and Key Intermediates

A reliable and scalable synthesis of the core scaffold is paramount for any research program. The synthesis of this compound is efficiently achieved through a two-step process: the reduction of a nitro-substituted precursor followed by esterification.[7] This approach is robust and utilizes common laboratory reagents.